Cas no 81426-14-4 ((1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate)
81426-14-4 structure
Product Name:(1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate
CAS-Nr.:81426-14-4
MF:C22H24O8
MW:416.421167373657
CID:1803720
PubChem ID:442831
Update Time:2025-11-05
(1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate
- [(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate
- 8-Acetoxypinoresinol
- 1-Acetoxypinoresinol
- 1H,3H-Furo[3,4-c]furan-3a(4H)-ol, dihydro-1,4-bis(4-hydroxy-3-methoxyphenyl)-, 3a-acetate, [1S-(1α,3aα,4α,6aα)]- (ZCI)
- (+)-1-Acetoxypinoresinol
- (+)-Acetoxypinoresinol
- Acetoxypinoresinol
- [3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-uro[3,4-c]uran-3a-yl] acetate
- 1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
- CHEBI:172658
- CHEBI:582
- FS-6761
- C10544
- 81426-14-4
- [(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxy-phenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate
- (1S,3AS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)hexahydrofuro[3,4-c]furan-3a-yl acetate
- [(1S,4S,5R,8R)-4,8-bis(4-hydroxy-3-methoxy-phenyl)-3,7-dioxabicyclo[3.3.0]oct-1-yl] acetate
- AKOS030532767
- Q27105314
- AC1L9DH2
- CTK3E8310
- DTXSID40331966
-
- Inchi: 1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1
- InChI-Schlüssel: NATDFORNCKZPCI-FPHUIIFBSA-N
- Lächelt: O([C@@]12[C@@H](C3C=CC(O)=C(OC)C=3)OC[C@@H]1[C@@H](C1C=CC(O)=C(OC)C=1)OC2)C(=O)C
Berechnete Eigenschaften
- Genaue Masse: 416.14700
- Monoisotopenmasse: 416.14711772g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 614
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 104Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- PSA: 103.68000
- LogP: 2.87590
(1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE02069-5mg |
[(1S,4S,5R,8R)-4,8-bis(4-hydroxy-3-methoxy-phenyl)-3,7-dioxabicyclo[3.3.0]oct-1-yl] acetate |
81426-14-4 | ≥98% | 5mg |
$1009.00 | 2024-04-19 | |
| Biosynth | GDA42614-1 mg |
8-Acetoxypinoresinol |
81426-14-4 | 1mg |
$140.00 | 2023-01-04 | ||
| Biosynth | GDA42614-5 mg |
8-Acetoxypinoresinol |
81426-14-4 | 5mg |
$455.00 | 2023-01-04 | ||
| Biosynth | GDA42614-10 mg |
8-Acetoxypinoresinol |
81426-14-4 | 10mg |
$728.00 | 2023-01-04 | ||
| Biosynth | GDA42614-25 mg |
8-Acetoxypinoresinol |
81426-14-4 | 25mg |
$1,365.00 | 2023-01-04 | ||
| Biosynth | GDA42614-50 mg |
8-Acetoxypinoresinol |
81426-14-4 | 50mg |
$2,184.00 | 2023-01-04 |
(1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate Verwandte Literatur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
81426-14-4 ((1S,3aS,4R,6aR)-1,4-bis(4-hydroxy-3-methoxyphenyl)dihydro-1H,3H-furo[3,4-c]furan-3a(4H)-yl acetate) Verwandte Produkte
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